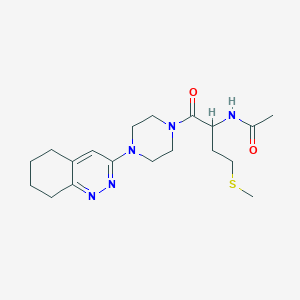
N-(4-(methylthio)-1-oxo-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)butan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(methylthio)-1-oxo-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)butan-2-yl)acetamide is a complex organic compound with a multifaceted structure that indicates its potential significance in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized using a multi-step process involving various reagents and reaction conditions. The key steps include the formation of the tetrahydrocinnoline core, followed by piperazine substitution, and finally, the addition of the methylthio and acetamide functional groups. Specific reagents and catalysts such as palladium on carbon (Pd/C) for hydrogenation, and N,N-Diisopropylethylamine (DIPEA) as a base, are typically used.
Industrial Production Methods: While industrial-scale synthesis requires optimization for efficiency and cost-effectiveness, common techniques include high-throughput reactors and continuous flow chemistry to maintain high yields and purity. The use of automated synthesis platforms can significantly enhance the scalability of production.
Analyse Des Réactions Chimiques
Types of Reactions: The compound can undergo various chemical reactions, including oxidation (potentially via m-chloroperbenzoic acid), reduction (using sodium borohydride), and nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reductions, and nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation could yield sulfoxide derivatives, reduction could produce alcohols, and substitution could result in various functionalized derivatives.
Applications De Recherche Scientifique
The compound's structure suggests a wide range of applications:
Chemistry: Its unique framework could be used as a precursor for synthesizing more complex molecules or as a building block in organic synthesis.
Biology: Its potential bioactivity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: It might have therapeutic potential, especially in developing treatments for diseases related to its molecular targets.
Industry: The compound could serve in the manufacture of specialized materials or as an intermediate in producing other valuable compounds.
Mécanisme D'action
The exact mechanism of action for the compound involves its interaction with specific molecular targets. These could include binding to enzyme active sites or receptors, thus inhibiting or modulating their activity. Understanding these pathways helps in elucidating the compound's biological effects and therapeutic potential.
Comparaison Avec Des Composés Similaires
Unique Features: Compared to similar compounds, N-(4-(methylthio)-1-oxo-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)butan-2-yl)acetamide's structure incorporates a tetrahydrocinnoline core, which is relatively rare and could confer unique reactivity and bioactivity.
Similar Compounds: Similar compounds include various piperazine derivatives and tetrahydrocinnoline-based molecules, each with differing substituents that alter their chemical and biological properties.
This compound stands out due to its complex structure and potential applications across different scientific disciplines. Further research and development could unlock even more possibilities for its use.
Propriétés
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]butan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2S/c1-14(25)20-17(7-12-27-2)19(26)24-10-8-23(9-11-24)18-13-15-5-3-4-6-16(15)21-22-18/h13,17H,3-12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQJKUZVEYWWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCN(CC1)C2=NN=C3CCCCC3=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)
![N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/new.no-structure.jpg)

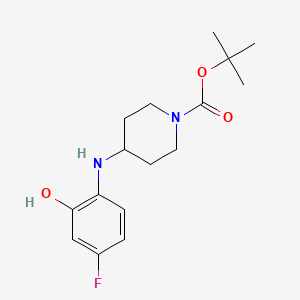
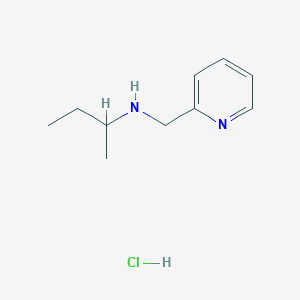
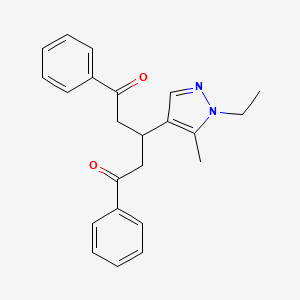
![8-[2-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588964.png)
![3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2588965.png)
![N'-[2-(furan-3-yl)-2-hydroxyethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2588966.png)
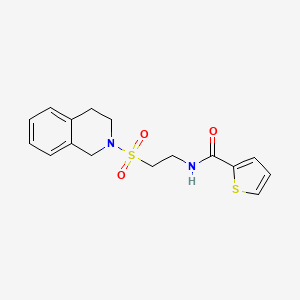
![3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2588968.png)
